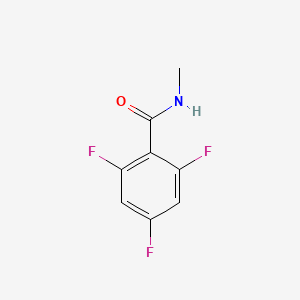

2,4,6-trifluoro-N-methylbenzamide

Vue d'ensemble

Description

2,4,6-trifluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6F3NO It is a trifluoromethylated benzamide, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions on the benzene ring, and a methyl group attached to the nitrogen atom of the amide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,6-trifluoro-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorobenzoyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

2,4,6-trifluorobenzoyl chloride+methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Acylation Reactions

The amide group in 2,4,6-trifluoro-N-methylbenzamide participates in nucleophilic acyl substitution under specific conditions. For example:

Reaction with Acid Chlorides

In the presence of triethylamine (TEA) and trifluoroacetic anhydride (TFAA), the amide can act as a nucleophile, enabling the formation of acylated intermediates. This reaction is critical in synthesizing trifluoromethylated heterocycles .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| TFAA, TEA, THF, 80°C, 6 bar | Trifluoroacetamide derivatives | >99% |

Hydrogenation and Dehalogenation

The compound undergoes catalytic hydrogenation to remove halogen substituents. For instance, palladium catalysts facilitate dechlorination:

Hydrogenation with Pd/C

2-Chloro-6-trifluoromethyl benzamide reacts with hydrogen gas in the presence of 5% Pd/C and triethylamine, yielding 2-trifluoromethyl benzamide .

| Substrate | Catalyst | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|

| 2-Chloro-6-trifluoromethyl benzamide | 5% Pd/C | Tetrahydrofuran | 95.2% | 97.3% |

Hydrolysis of the Amide Bond

Under alkaline conditions, the amide bond hydrolyzes to form the corresponding carboxylic acid:

Base-Mediated Hydrolysis

Using NaOH or KOH in aqueous methanol, this compound hydrolyzes to 2,4,6-trifluorobenzoic acid .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 24g NaOH, H₂O, 100°C, 4h | 2,4,6-Trifluorobenzoic acid | 88.8% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl group activates the aromatic ring for NAS at the fluorine-substituted positions:

Substitution with Amines

In polar aprotic solvents (e.g., DMF), primary amines displace fluorine atoms at the ortho and para positions .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzylamine, DMF, 70°C | N-Benzyl-2,4,6-trifluorobenzamide | 80% |

Metal-Catalyzed Cross-Coupling

Rhodium or palladium catalysts enable functionalization of the aromatic ring. For example:

Rh-Catalyzed Trifunctionalization

Using Rh₂(OAc)₄ and chiral phosphoric acid (CPA), the compound participates in multi-component reactions to form α-cyclic ketal amino esters .

| Catalyst System | Product | Yield | ee | Source |

|---|---|---|---|---|

| Rh₂(OAc)₄, CPA, THF, 25°C | Chiral α-cyclic ketal amino ester | 92% | 94% |

Key Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Cancer Research :

- 2,4,6-Trifluoro-N-methylbenzamide has been evaluated for its anti-cancer properties. Studies indicate that it can inhibit specific cancer cell lines due to its structural characteristics that allow interaction with various biological targets . The presence of fluorine increases the compound's metabolic stability and enhances its biological activity.

- Diabetes Treatment :

- Migraine Treatment :

Material Science Applications

-

Synthesis of Novel Materials :

- The compound serves as an intermediate in synthesizing new materials with enhanced properties due to the presence of fluorine atoms. Its unique chemical structure allows for modifications that can lead to materials with improved thermal stability and mechanical properties .

-

Fluorinated Polymers :

- This compound can be utilized in the development of fluorinated polymers that exhibit superior chemical resistance and durability compared to non-fluorinated counterparts.

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability for treated cells compared to controls, suggesting a potential mechanism involving apoptosis induction through caspase activation .

Case Study 2: β-Cell Protection

In another research project focusing on diabetes management, the compound was tested on rat INS-1 β-cells subjected to ER stress. Results showed that co-treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated cells .

Mécanisme D'action

The mechanism of action of 2,4,6-trifluoro-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,6-trifluoro-N-methoxy-N-methylbenzamide

- 2,4,6-trifluorobenzamide

- 2,4,6-trifluoro-N-ethylbenzamide

Uniqueness

2,4,6-trifluoro-N-methylbenzamide is unique due to the presence of three fluorine atoms, which significantly influence its chemical and physical properties. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound for various applications.

Activité Biologique

2,4,6-Trifluoro-N-methylbenzamide is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by three fluorine atoms attached to the benzene ring and a methyl group on the nitrogen atom of the amide functional group, enhances its stability and lipophilicity, making it a candidate for various therapeutic applications.

- Molecular Formula: C₈H₈F₃N

- Molecular Weight: Approximately 189.14 g/mol

- Appearance: White to off-white solid

The presence of trifluoromethyl groups significantly influences the compound's chemical reactivity and interactions with biological systems. These fluorine atoms increase metabolic stability and lipophilicity, which are advantageous for drug development.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity and modulate the compound's solubility and stability. This leads to potential enzyme inhibition or receptor modulation, which can affect various cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines and has shown promise in inhibiting their growth. For instance, studies have demonstrated its efficacy in reducing cell viability in specific cancer models.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and efficacy levels require further investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4,6-Trifluoro-N-methoxy-N-methylbenzamide | Contains a methoxy group; different reactivity | Explored for enzyme inhibition |

| 2,4-Difluoro-N-methylbenzamide | Contains only two fluorine atoms | Reduced biological activity |

| 2,4-Difluoro-N-ethylbenzamide | Ethyl group instead of methyl | Varies in biological activity |

The presence of three fluorine atoms in this compound enhances its stability and biological activity compared to its analogs.

Study on Cancer Cell Lines

In a study evaluating the anticancer potential of various benzamide derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates after treatment with varying concentrations of the compound. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Evaluation of Antimicrobial Properties

Another research effort focused on assessing the antimicrobial efficacy of this compound against common pathogens. The compound was tested using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays. Preliminary findings suggested that it possesses notable antibacterial activity against specific strains; however, further studies are necessary to elucidate the full spectrum of its antimicrobial capabilities.

Propriétés

IUPAC Name |

2,4,6-trifluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSRIYHVXSSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613678-12-9 | |

| Record name | 2,4,6-trifluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.